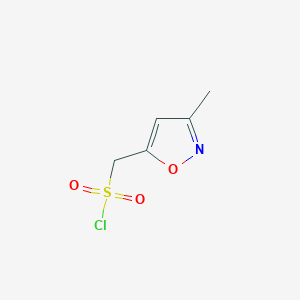

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Vue d'ensemble

Description

“(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1354957-70-2 . It has a molecular weight of 195.63 . The compound is also known by its IUPAC name, (3-methyl-5-isoxazolyl)methanesulfonyl chloride .

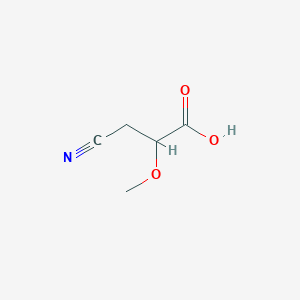

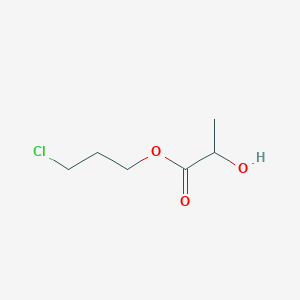

Molecular Structure Analysis

The InChI code for “(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride” is 1S/C5H6ClNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride” is an oil and it’s stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Antibacterial Activity

Oxazole derivatives have been studied for their potential antibacterial properties. For instance, certain compounds have been tested for their ability to inhibit bacterial growth under various conditions .

Antimonooxidase Activity

Some oxazole derivatives have been synthesized with the aim of evaluating their antimonooxidase activity, which could have implications in treatments for diseases where monoamine oxidase inhibitors are relevant .

Antiviral Applications

Research has also been conducted on oxazole derivatives as potential antiviral agents. For example, studies have explored their use as inhibitors against viral entry, such as in the case of SARS-CoV-2 .

Synthesis Strategies

Advancements in synthesis methods for oxazoline and oxazole derivatives are also a significant area of research. Novel strategies and photocatalytic processes have been developed to create these compounds more efficiently .

Biological Activities

A comprehensive review of biological activities associated with oxazole derivatives has highlighted their diverse potential applications. This includes potent antibacterial activity and moderate antifungal activity exhibited by certain compounds .

Antimicrobial and Cytotoxic Activity

Oxazolones, a class of oxazole derivatives, have shown promising results due to their biological behavior, including antimicrobial and cytotoxic activity. Novel derivatives have been synthesized with these properties in mind .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride are organic molecules. This compound interacts with these molecules to facilitate various organic synthesis reactions .

Mode of Action

The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride involves protonation, where it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride, facilitating various organic synthesis reactions .

Result of Action

The result of the action of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is the facilitation of organic synthesis reactions . This leads to the formation of new bonds between the protonated molecule and (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride, which can have various molecular and cellular effects depending on the specific organic molecules involved.

Action Environment

The action, efficacy, and stability of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride can be influenced by various environmental factors. For instance, the storage temperature of the compound is 4 degrees Celsius , suggesting that it may be sensitive to temperature changes. Other factors such as pH, presence of other chemicals, and light exposure could also potentially influence its action.

Propriétés

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPJZSWTOPFDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride | |

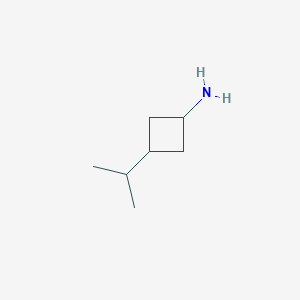

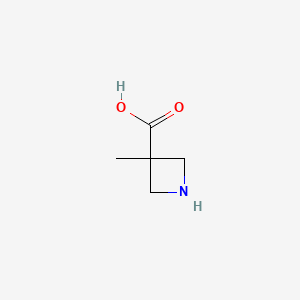

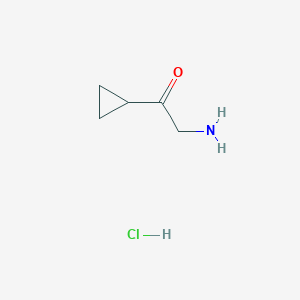

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1526233.png)